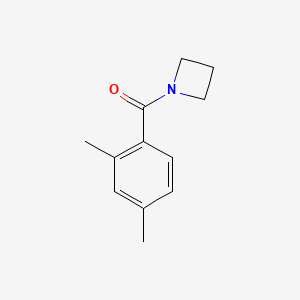
Azetidin-1-yl-(2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(2,4-dimethylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(2,4-dimethylphenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting specific enzymes and signaling pathways. In cancer treatment, it has been found to inhibit the activity of histone deacetylases, which play a critical role in cancer cell growth and survival. In inflammation, it has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2,4-dimethylphenyl)methanone has been found to have various biochemical and physiological effects. In cancer treatment, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been found to inhibit the migration and invasion of cancer cells. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, Azetidin-1-yl-(2,4-dimethylphenyl)methanone has been found to have antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
Azetidin-1-yl-(2,4-dimethylphenyl)methanone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. It is also stable under various conditions, making it suitable for various experiments. However, one of the limitations is that its mechanism of action is not fully understood, which limits its potential applications. Additionally, its toxicity and pharmacokinetics need to be further studied to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of Azetidin-1-yl-(2,4-dimethylphenyl)methanone. One of the directions is to further investigate its mechanism of action to determine its potential applications in various fields. Additionally, its toxicity and pharmacokinetics need to be further studied to determine its safety and efficacy in humans. Another direction is to develop more efficient synthesis methods to increase its availability for research and potential applications. Furthermore, the development of derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
Azetidin-1-yl-(2,4-dimethylphenyl)methanone is a chemical compound that has shown promising results in scientific research for its potential applications in cancer treatment, inflammation, and bacterial infections. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its safety and efficacy in humans and to discover more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of Azetidin-1-yl-(2,4-dimethylphenyl)methanone has been achieved through various methods. One of the most common methods involves the reaction of 2,4-dimethylbenzoyl chloride with azetidine in the presence of a base. The resulting product is then purified using column chromatography. Another method involves the reaction of 2,4-dimethylphenylacetonitrile with chloroacetone in the presence of a base. The product is then hydrolyzed to yield Azetidin-1-yl-(2,4-dimethylphenyl)methanone.
Scientific Research Applications
Azetidin-1-yl-(2,4-dimethylphenyl)methanone has been studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Azetidin-1-yl-(2,4-dimethylphenyl)methanone has shown antibacterial activity against various bacterial strains.
properties
IUPAC Name |
azetidin-1-yl-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-4-5-11(10(2)8-9)12(14)13-6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNYAFSLSPTZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2,4-dimethylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

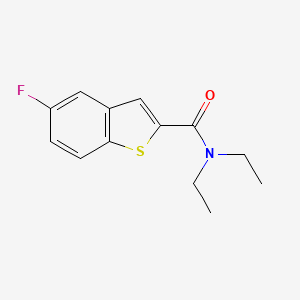
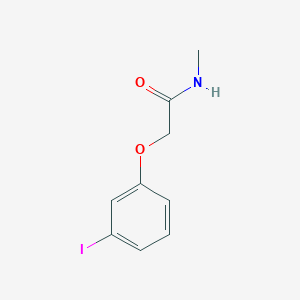
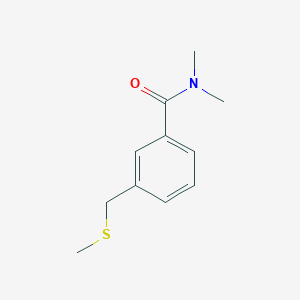
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

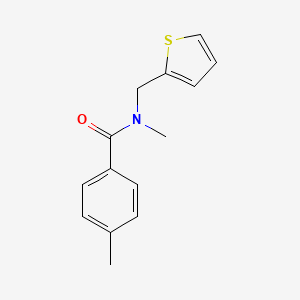
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)


![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
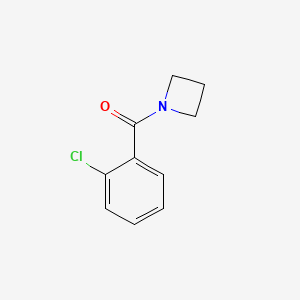
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
